molecular formula C16H24ClNO4 B13732931 Butyrophenone, 2'-hydroxy-4'-(2-morpholinoethoxy)-, hydrochloride CAS No. 20800-12-8

Butyrophenone, 2'-hydroxy-4'-(2-morpholinoethoxy)-, hydrochloride

Katalognummer: B13732931
CAS-Nummer: 20800-12-8
Molekulargewicht: 329.82 g/mol
InChI-Schlüssel: YASHSIVCBSKXML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a butyrophenone core, a hydroxy group, and a morpholinoethoxy side chain. It is commonly used in various fields due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The production is typically carried out in batch reactors, followed by purification steps such as crystallization and filtration .

Analyse Chemischer Reaktionen

Types of Reactions

Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of butyrophenone, each with distinct functional groups that can be further utilized in chemical synthesis and research .

Wissenschaftliche Forschungsanwendungen

Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholinoethoxy side chain, in particular, provides enhanced solubility and stability compared to other butyrophenone derivatives .

Eigenschaften

CAS-Nummer

20800-12-8

Molekularformel

C16H24ClNO4

Molekulargewicht

329.82 g/mol

IUPAC-Name

1-[2-hydroxy-4-(2-morpholin-4-ium-4-ylethoxy)phenyl]butan-1-one;chloride

InChI

InChI=1S/C16H23NO4.ClH/c1-2-3-15(18)14-5-4-13(12-16(14)19)21-11-8-17-6-9-20-10-7-17;/h4-5,12,19H,2-3,6-11H2,1H3;1H

InChI-Schlüssel

YASHSIVCBSKXML-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)C1=C(C=C(C=C1)OCC[NH+]2CCOCC2)O.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.